![molecular formula C11H13NO4 B14343929 N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide CAS No. 99855-92-2](/img/structure/B14343929.png)
N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dihydroxyphenyl group, an oxoethyl group, and a methylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenylacetic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dihydroxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: A neurotransmitter with a similar dihydroxyphenyl structure.
Quercetin: A flavonoid with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide is unique due to the presence of the oxoethyl and methylacetamide groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Propiedades
Número CAS |
99855-92-2 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,14-15H,6H2,1-2H3 |
Clave InChI |
NLIYJLGZYDXHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


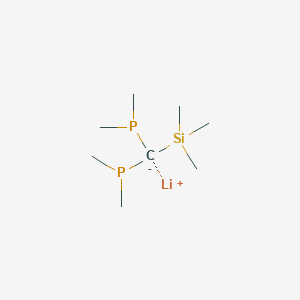
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
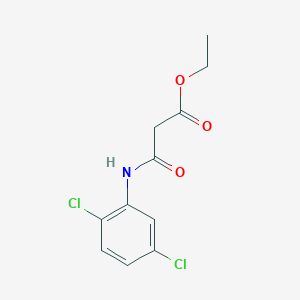
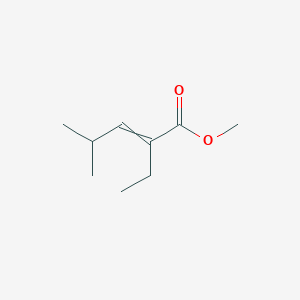

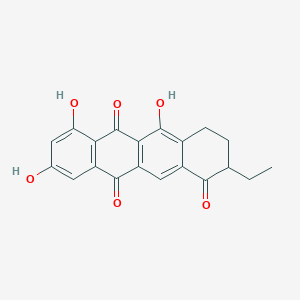

![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
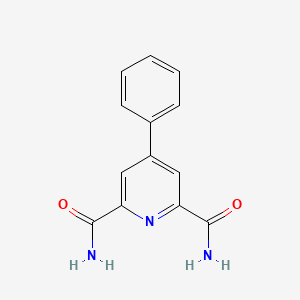

![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

